

6:2 Fluorotelomer Alcohol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6:2 Fluorotelomer alcohol*

Cat. No.: *B032680*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6:2 Fluorotelomer alcohol (6:2 FTOH), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a significant compound in industrial applications and environmental research. Its chemical structure, characterized by a six-carbon fluorinated chain and a two-carbon hydrocarbon chain terminating in an alcohol group, imparts unique properties that have led to its use in the synthesis of surfactants and as an intermediate in the manufacturing of various products, including textiles, polymers, and cleaning agents.^{[1][2]} However, its role as a precursor to persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs) has raised environmental and health concerns, necessitating a thorough understanding of its chemical behavior, metabolic fate, and analytical determination.^{[1][2][3][4][5][6]}

Chemical Structure and Properties

6:2 Fluorotelomer alcohol is defined by its distinct molecular structure, which consists of a perfluorohexyl group attached to an ethyl alcohol. This structure gives it unique physicochemical properties, influencing its environmental transport and biological interactions.

Chemical Identity:

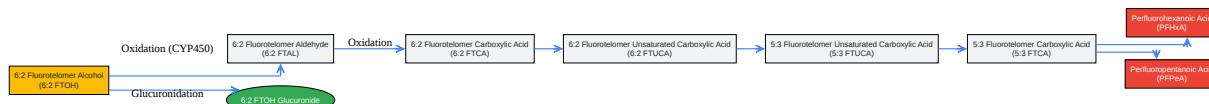
- Systematic Name: 1H,1H,2H,2H-Perfluorooctan-1-ol

- Common Name: **6:2 Fluorotelomer alcohol** (6:2 FTOH)
- CAS Number: 647-42-7[\[1\]](#)
- Molecular Formula: C₈H₅F₁₃O[\[7\]](#)
- Molecular Weight: 364.10 g/mol [\[7\]](#)

Physicochemical Properties:

A summary of the key physicochemical properties of 6:2 FTOH is presented in the table below. These properties are crucial for understanding its environmental fate and transport. FTOHs are known to be volatile, which allows for their long-range transport in the atmosphere.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Property	Value	Reference
CAS Number	647-42-7	[1]
Molecular Formula	C ₈ H ₅ F ₁₃ O	[7]
Molecular Weight	364.10 g/mol	[7]


Metabolic Pathways

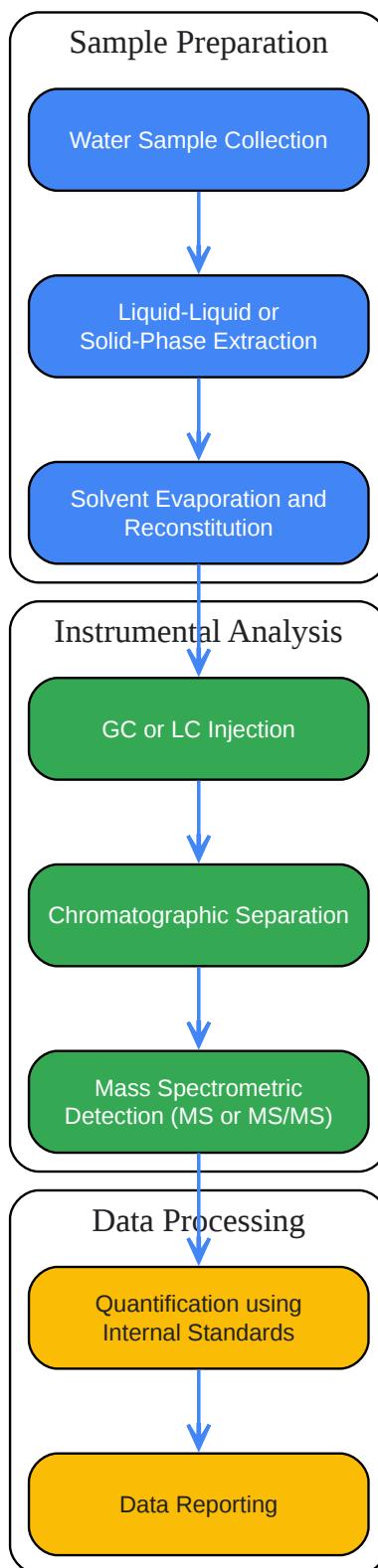
The biotransformation of 6:2 FTOH is a critical area of study, as its metabolites can be more persistent and toxic than the parent compound. In biological systems, 6:2 FTOH undergoes Phase I and Phase II metabolism.

Phase I Metabolism: The initial oxidation of 6:2 FTOH is primarily catalyzed by cytochrome P450 (CYP) enzymes, with studies identifying CYP2A6 as a key enzyme in human liver microsomes.[\[3\]](#)[\[8\]](#) This process leads to the formation of various intermediates, including aldehydes and carboxylic acids.

Phase II Metabolism: Following Phase I oxidation, the resulting metabolites can be conjugated with endogenous molecules, such as glucuronic acid, to facilitate their excretion.[\[10\]](#)

The metabolic cascade of 6:2 FTOH results in the formation of several persistent PFCAs, including perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA).[\[5\]](#)[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)


Biotransformation pathway of **6:2 Fluorotelomer Alcohol**.

Experimental Protocols

The accurate detection and quantification of 6:2 FTOH in various matrices are essential for environmental monitoring and toxicological studies. Several analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.[4][13]

Sample Preparation:

A general workflow for the analysis of 6:2 FTOH in water samples is outlined below. The specific steps may vary depending on the sample matrix and the analytical instrumentation used.

[Click to download full resolution via product page](#)

General workflow for the analysis of 6:2 FTOH in water.

Analytical Instrumentation:

- Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is well-suited for the analysis of volatile compounds like 6:2 FTOH.[\[2\]](#) Positive chemical ionization (PCI) is often used to enhance sensitivity and selectivity.[\[1\]](#)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile method for analyzing a wide range of PFAS, including 6:2 FTOH, in various environmental and biological matrices.[\[4\]](#)

A summary of typical analytical methods is provided below.

Technique	Ionization Mode	Key Parameters	Application	Reference
GC-MS/MS	Positive Chemical Ionization (PCI)	-	Water analysis	[1] [2]
LC-MS/MS	Electrospray Ionization (ESI)	-	Water and biological samples	[4]

Environmental Fate and Transport

Due to its volatility, 6:2 FTOH can undergo long-range atmospheric transport, leading to its presence in remote environments.[\[1\]](#)[\[9\]](#) In soil and water, it can be biotransformed into more persistent PFCAs.[\[1\]](#)[\[14\]](#) The environmental fate of 6:2 FTOH is influenced by its physicochemical properties and its susceptibility to microbial degradation.[\[7\]](#)[\[15\]](#) The degradation half-life of fluorotelomer-based polymers in the environment has been reported to be in the range of 33 to 112 years.[\[6\]](#)

Conclusion

6:2 Fluorotelomer alcohol is a compound of significant industrial and environmental relevance. Its unique chemical structure dictates its properties and its role as a precursor to persistent PFCAs. Understanding its metabolic pathways, developing robust analytical methods

for its detection, and elucidating its environmental fate are crucial for assessing its potential risks to human health and the environment. Continued research in these areas is essential for informing regulatory decisions and developing strategies to mitigate the environmental impact of this and other PFAS compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alsglobal.com [alsglobal.com]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. Emerging investigator series: human CYP2A6 catalyzes the oxidation of 6:2 fluorotelomer alcohol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of 6:2 fluorotelomer alcohol by the whole soybean (Glycine max L. Merrill) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. connectsci.au [connectsci.au]
- 10. 6:2 Fluorotelomer alcohol glucuronide | C14H13F13O7 | CID 162396675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 12. researchgate.net [researchgate.net]
- 13. ec.europa.eu [ec.europa.eu]
- 14. enviro.wiki [enviro.wiki]
- 15. 6:2 Fluorotelomer alcohol | Bacterial | 647-42-7 | Invivochem [invivochem.com]

- To cite this document: BenchChem. [6:2 Fluorotelomer Alcohol: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032680#6-2-fluorotelomer-alcohol-chemical-structure-and-properties\]](https://www.benchchem.com/product/b032680#6-2-fluorotelomer-alcohol-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com